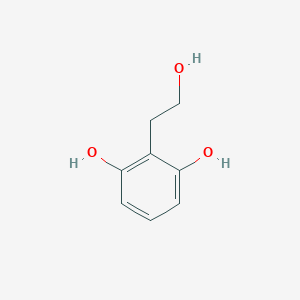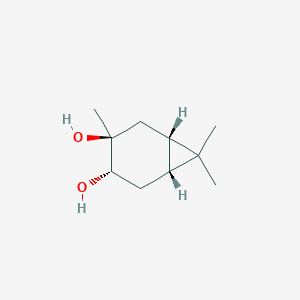
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol, also known as menthol, is a cyclic terpene alcohol that is widely used in the pharmaceutical, cosmetic, and food industries. Menthol has a characteristic minty aroma and cooling sensation, making it a popular ingredient in products such as toothpaste, cough drops, and chewing gum. In addition to its sensory properties, menthol has been found to have various biological effects, making it a subject of interest in scientific research.
作用機序
The mechanism of action of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is through its interaction with TRPM8 ion channels. TRPM8 channels are located on sensory nerve endings and are activated by cold temperatures and (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. Activation of TRPM8 channels leads to the influx of calcium ions into the nerve endings, which triggers the release of neurotransmitters involved in pain and cough reflex.
生化学的および生理学的効果
Menthol has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antitussive properties. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Menthol has also been found to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.
実験室実験の利点と制限
Menthol has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and purify. However, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can be volatile and can evaporate quickly, making it difficult to control the concentration of the compound in experiments. In addition, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can have variable effects depending on the concentration and duration of exposure, which can make it challenging to interpret experimental results.
将来の方向性
For research on (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol include the development of novel TRPM8 agonists and antagonists, investigation of synergistic effects with other compounds, and exploration of potential effects on other physiological systems.
合成法
Menthol can be synthesized from natural sources or through chemical synthesis. The natural source of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is peppermint oil, which contains up to 50% (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. The oil can be extracted through steam distillation and then purified to obtain (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol crystals. Chemical synthesis of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol involves the reaction of citral and acetone in the presence of a catalyst to produce menthone, which is then hydrogenated to produce (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol.
科学的研究の応用
Menthol has been extensively studied for its biological effects, including its analgesic, anti-inflammatory, and antitussive properties. It has been found to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. Menthol has also been shown to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.
特性
CAS番号 |
10395-46-7 |
|---|---|
製品名 |
(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(1S,3S,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10+/m1/s1 |
InChIキー |
AHVKNBRJVKCGKJ-VEVYYDQMSA-N |
異性体SMILES |
C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O |
SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
正規SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
その他のCAS番号 |
10395-46-7 19898-61-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



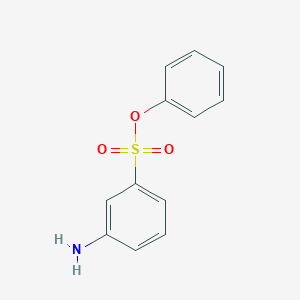

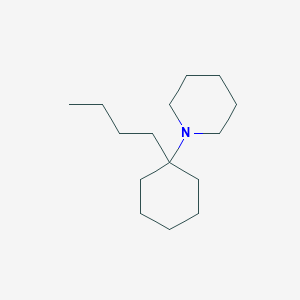
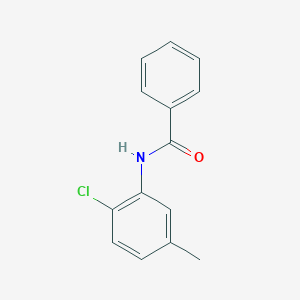
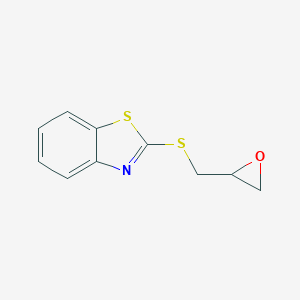

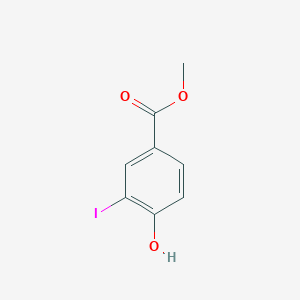
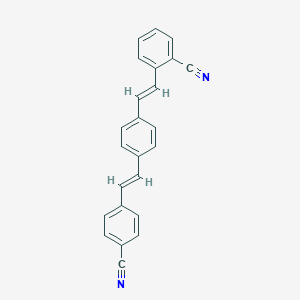
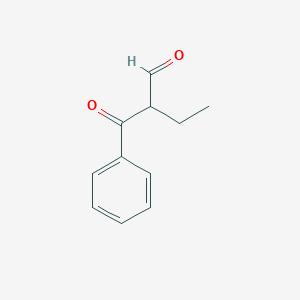
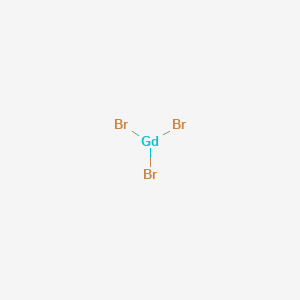
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
